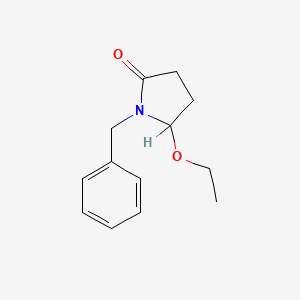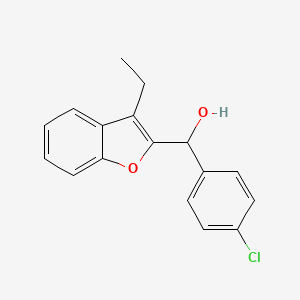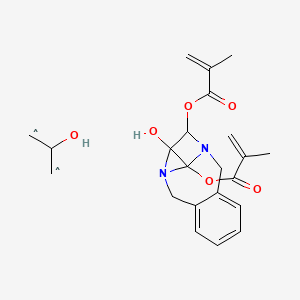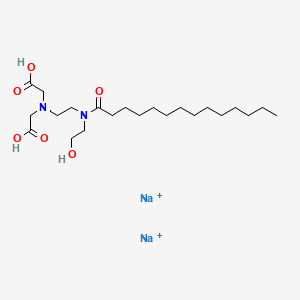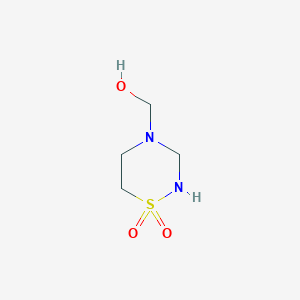
N-Methylol-taurultam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylol-taurultam is a derivative of taurolidine, a compound known for its broad-spectrum antibacterial and anti-inflammatory properties. It is formed through the hydrolysis of taurolidine and is one of its active metabolites. This compound has shown potential in various scientific and medical applications due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylol-taurultam is synthesized through the hydrolysis of taurolidine. The process involves the formation of cationic taurolidine followed by a nucleophilic attack of hydroxyl on the exocyclic methylene carbon. This concerted mechanism leads to the formation of this compound .
Industrial Production Methods
The industrial production of this compound typically involves the controlled hydrolysis of taurolidine under specific conditions to ensure the stability and purity of the final product. The reaction is carried out in an aqueous solution, and the conditions are optimized to prevent the decomposition of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylol-taurultam undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from taurolidine.
Substitution: It can react with bacterial cell wall components, leading to the cross-linking and neutralization of endotoxins.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent used in the hydrolysis of taurolidine to form this compound.
Substitution: The compound reacts with the diaminopimelic NH2 group in the bacterial cell wall under physiological conditions.
Major Products Formed
The major product formed from the hydrolysis of taurolidine is this compound. This compound can further react to form other derivatives, such as taurultam and taurinamide .
Applications De Recherche Scientifique
Mécanisme D'action
N-Methylol-taurultam exerts its effects through several mechanisms:
Antibacterial Action: It reacts with the bacterial cell wall, leading to the lysis of bacteria and neutralization of endotoxins.
Anti-inflammatory Action: The compound modulates immune responses by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurolidine: The parent compound from which N-Methylol-taurultam is derived.
Taurultam: Another derivative of taurolidine, formed through hydrolysis.
Taurinamide: A related compound that also exhibits antibacterial properties.
Uniqueness
This compound is unique due to its specific chemical structure and the ability to form stable cross-links with bacterial cell wall components. This property enhances its effectiveness in neutralizing endotoxins and exerting antibacterial effects .
Propriétés
Numéro CAS |
85004-55-3 |
|---|---|
Formule moléculaire |
C4H10N2O3S |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methanol |
InChI |
InChI=1S/C4H10N2O3S/c7-4-6-1-2-10(8,9)5-3-6/h5,7H,1-4H2 |
Clé InChI |
RGHLGYPBJUXKOW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)NCN1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


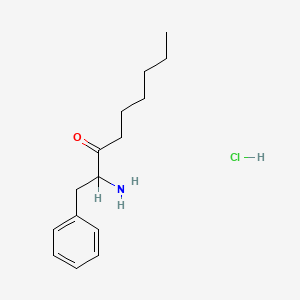
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
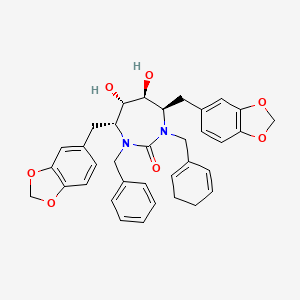
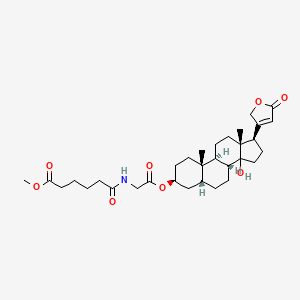
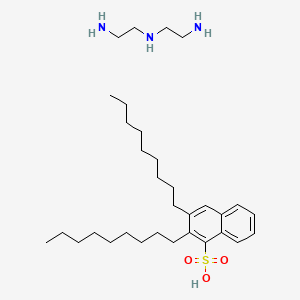
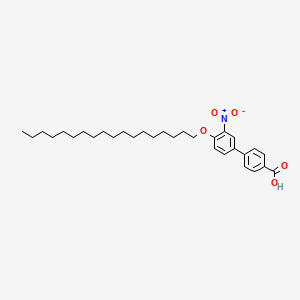
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
